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Compound of Interest

Compound Name: 4-Cyclohexyl-4-oxobutyric acid

CAS No.: 15971-95-6

Cat. No.: B092392

Get Quote

An In-depth Technical Guide to 4-Cyclohexyl-4-oxobutanoic Acid (CAS 15971-95-6)

Introduction
4-Cyclohexyl-4-oxobutanoic acid, identified by CAS number 15971-95-6, is a gamma-keto acid

of significant interest to researchers and professionals in drug development and organic

synthesis. Gamma-keto acids are a class of organic compounds characterized by a ketone

functional group at the gamma position relative to a carboxylic acid. This bifunctional nature

makes them versatile building blocks for the synthesis of a wide array of more complex

molecules, particularly heterocyclic systems which are prevalent in pharmaceuticals. This guide

provides a comprehensive overview of the core properties, synthesis, analytical

characterization, and potential applications of 4-Cyclohexyl-4-oxobutanoic acid, designed to

empower researchers in their scientific endeavors.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to

its application in research and development. The known properties of 4-Cyclohexyl-4-

oxobutanoic acid are summarized below.
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Property Value Source

CAS Number 15971-95-6 [1]

Molecular Formula C₁₀H₁₆O₃ [2]

Molecular Weight 184.24 g/mol [2]

Physical State Solid [2]

Appearance Yellow to colorless solid [2]

Melting Point 75-77 °C [2]

Storage
Sealed in a dry environment at

room temperature (20-22 °C)
[2]

Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid
While a specific, peer-reviewed synthesis for 4-Cyclohexyl-4-oxobutanoic acid is not

extensively documented, a highly plausible and established method for the synthesis of

analogous γ-keto acids is the Friedel-Crafts acylation of an appropriate aromatic substrate with

succinic anhydride.[3][4] In this case, the starting material would likely be cyclohexylbenzene.

Proposed Synthetic Workflow: Friedel-Crafts Acylation
The reaction proceeds via the generation of an acylium ion from succinic anhydride in the

presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophile then

attacks the aromatic ring of cyclohexylbenzene, followed by rearomatization and hydrolysis to

yield the desired product.
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Caption: Proposed synthesis of 4-Cyclohexyl-4-oxobutanoic acid via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol (Representative)
This protocol is a representative example based on general procedures for Friedel-Crafts

acylation.[3]

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (2.5 equivalents)

and a dry, inert solvent such as dichloromethane or nitrobenzene.

Reagent Addition: Dissolve cyclohexylbenzene (1 equivalent) and succinic anhydride (1.1

equivalents) in the same inert solvent and add this mixture dropwise to the stirred

suspension of aluminum chloride at 0-5 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Workup: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of

crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum

complexes and quenches the reaction.
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Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic

solvent (e.g., ethyl acetate) multiple times. Combine the organic extracts.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-

Cyclohexyl-4-oxobutanoic acid.

Analytical Characterization
The structural confirmation of 4-Cyclohexyl-4-oxobutanoic acid would rely on a combination of

standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

cyclohexyl and butanoic acid moieties.

A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.

Multiplets in the range of 1.2-2.0 ppm for the methylene protons of the cyclohexyl group.

A multiplet for the methine proton of the cyclohexyl group attached to the carbonyl, likely

deshielded to around 2.5-3.0 ppm.

Two triplets in the region of 2.5-3.5 ppm for the two methylene groups of the butanoic acid

chain.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon

framework.

A signal for the carboxylic acid carbon around 175-185 ppm.

A signal for the ketone carbonyl carbon around 200-210 ppm.

Signals for the cyclohexyl carbons in the aliphatic region (25-50 ppm).

Signals for the methylene carbons of the butanoic acid chain between 28-38 ppm.
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Expected ¹H NMR Chemical Shifts Expected ¹³C NMR Chemical Shifts

~12.0 ppm (s, 1H, -COOH) ~205 ppm (C=O, ketone)

~2.5-3.5 ppm (m, 4H, -CH₂CH₂-) ~178 ppm (C=O, acid)

~2.5-3.0 ppm (m, 1H, -CH-) ~25-50 ppm (cyclohexyl carbons)

~1.2-2.0 ppm (m, 10H, cyclohexyl -CH₂-) ~28-38 ppm (-CH₂- carbons)

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the ketone and carboxylic acid

functional groups.[5]

Functional Group
Expected Wavenumber
(cm⁻¹)

Appearance

O-H (Carboxylic Acid) 2500-3300 Very broad

C=O (Carboxylic Acid) 1700-1725 Strong, sharp

C=O (Ketone) 1680-1715 Strong, sharp

C-H (sp³) 2850-3000 Medium to strong

C-O 1210-1320 Medium

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information

through fragmentation patterns.

Molecular Ion Peak (M⁺): Expected at m/z = 184.

Key Fragmentation Patterns:

Loss of H₂O (m/z = 166) from the carboxylic acid.

Loss of COOH (m/z = 139).
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Alpha-cleavage at the ketone, leading to fragments corresponding to the

cyclohexylcarbonyl cation and the butanoic acid radical, or vice versa.

Potential Applications in Organic Synthesis
The dual functionality of 4-Cyclohexyl-4-oxobutanoic acid makes it a valuable intermediate for

synthesizing more complex molecules, particularly five- and six-membered heterocycles.[3]

Synthesis of Pyridazinone Derivatives
A significant application of γ-keto acids is in the synthesis of pyridazinone derivatives, which

are known to possess a range of biological activities.[3] This transformation is typically

achieved through condensation with hydrazine or its derivatives.
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Caption: Synthesis of a pyridazinone derivative from 4-Cyclohexyl-4-oxobutanoic acid.

Step-by-Step Experimental Protocol (Representative)
This protocol is based on a general procedure for the synthesis of pyridazinones from γ-keto

acids.[3]

Reaction Setup: Dissolve 4-Cyclohexyl-4-oxobutanoic acid (1 equivalent) in ethanol in a

round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the

reaction by TLC.
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Workup: After completion, cool the reaction mixture to room temperature and reduce the

solvent volume under vacuum.

Isolation: Pour the concentrated mixture into ice-cold water to precipitate the crude product.

Purification: Filter the solid, wash with cold water, and dry. The product can be further

purified by recrystallization from a suitable solvent like ethanol.

Safety and Handling
Based on available safety data sheets, standard laboratory safety precautions should be

observed when handling 4-Cyclohexyl-4-oxobutanoic acid.[1]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated

area.

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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